molecular formula C17H21N3O2S B2868777 N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 756847-82-2

N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2868777
CAS RN: 756847-82-2
M. Wt: 331.43
InChI Key: YXBKSLRKEYKNIZ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Antitumor Agents

Compounds with pyrrolo[2,3-d]pyrimidine scaffolds have been explored for their antitumor properties. For instance, certain classical antifolates, synthesized using similar pyrimidine structures, have shown potent inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), indicating potential as antitumor agents (Gangjee et al., 2005). These compounds were designed to inhibit key enzymes in folate metabolism, suggesting that related structures might also have utility in cancer therapy.

Antihistaminic and Anti-HIV Activity

Another study synthesized a compound by reacting 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide with 4-methoxybenzylamine, demonstrating promising bronchorelaxant effects and antihistaminic activity (Genç et al., 2013). Additionally, thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), related to the chemical structure , have been found to selectively inhibit HIV-1 multiplication in vitro (Mai et al., 1995), showcasing the potential for this compound class in antiviral research.

Antibacterial Activity

Compounds incorporating pyridinyl, quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles, derived from similar pyrimidinyl structures, have been prepared and demonstrated antibacterial activity against various bacteria, including S. aureus and E. coli (Singh et al., 2010). This suggests potential applications in developing new antibacterial agents.

Conformational Studies and Drug Design

Research involving the crystal structure analysis of related pyrimidinyl sulfanyl acetamides has contributed to understanding the molecular conformation, which is crucial for drug design and development (Subasri et al., 2016). These insights can aid in the rational design of new compounds with specific biological activities.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-4-14-9-15(21)20-17(19-14)23-11-16(22)18-10-13-7-5-12(2)6-8-13/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBKSLRKEYKNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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